molecular formula C17H26N2O2 B5017392 1-(4-Ethylpiperazin-1-yl)-2-(2-methylphenoxy)butan-1-one CAS No. 959244-31-6

1-(4-Ethylpiperazin-1-yl)-2-(2-methylphenoxy)butan-1-one

Cat. No.: B5017392
CAS No.: 959244-31-6
M. Wt: 290.4 g/mol
InChI Key: UKBBASLNYXTYJX-UHFFFAOYSA-N
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Description

1-(4-Ethylpiperazin-1-yl)-2-(2-methylphenoxy)butan-1-one is a synthetic organic compound featuring a ketone group linked to a 4-ethylpiperazine ring and a 2-methylphenoxy ether moiety. This specific molecular architecture, which combines a nitrogen-rich heterocycle with an aromatic ether, is of significant interest in medicinal chemistry and drug discovery research. Piperazine-containing scaffolds are widely investigated for their potential biological activities and pharmacokinetic properties . Compounds with structural similarities, particularly those featuring a phenoxy group connected to a ketone-piperazine chain, are frequently explored in pharmaceutical research for their diverse profiles . For instance, research into analogous molecules has shown their relevance in the development of enzyme inhibitors and the modulation of biological pathways, such as HIF-1α inhibition . The presence of the 4-ethyl substitution on the piperazine ring may influence the compound's lipophilicity and metabolic stability, making it a valuable building block for structure-activity relationship (SAR) studies. This product is intended for research applications, such as in vitro screening, analytical reference standard, and as a synthetic intermediate. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-2-(2-methylphenoxy)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-4-15(21-16-9-7-6-8-14(16)3)17(20)19-12-10-18(5-2)11-13-19/h6-9,15H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBBASLNYXTYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)CC)OC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701199360
Record name 1-(4-Ethyl-1-piperazinyl)-2-(2-methylphenoxy)-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701199360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959244-31-6
Record name 1-(4-Ethyl-1-piperazinyl)-2-(2-methylphenoxy)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959244-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Ethyl-1-piperazinyl)-2-(2-methylphenoxy)-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701199360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(4-Ethylpiperazin-1-yl)-2-(2-methylphenoxy)butan-1-one, a compound with the CAS number 959244-31-6, is a piperazine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula: C13H20N2O2
  • Molecular Weight: 236.31 g/mol
  • Chemical Structure: The compound features a piperazine ring substituted with an ethyl group and a butanone moiety linked to a methylphenoxy group.

Research indicates that piperazine derivatives often exhibit various biological activities, including:

  • Acetylcholinesterase Inhibition: Some piperazine derivatives have been shown to inhibit acetylcholinesterase, an enzyme crucial for neurotransmitter regulation. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
  • Antioxidant Activity: Certain studies suggest that derivatives of piperazine may possess antioxidant properties, helping to mitigate oxidative stress in biological systems .

Antidepressant Activity

This compound has been evaluated for its antidepressant-like effects in animal models. The compound demonstrated significant reductions in immobility time in forced swim tests, indicative of potential antidepressant activity.

Neuroprotective Effects

The compound's ability to inhibit acetylcholinesterase suggests potential neuroprotective effects. By preventing the breakdown of acetylcholine, it may help maintain cognitive function and protect against neurodegenerative diseases.

Study 1: Acetylcholinesterase Inhibition

A study conducted on various piperazine derivatives, including this compound, revealed that these compounds could bind effectively to the active site of acetylcholinesterase. The binding affinity was assessed using molecular docking simulations, showing promising results for therapeutic applications in Alzheimer's disease .

Study 2: Antioxidant Properties

Another investigation highlighted the antioxidant capabilities of this compound. Using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, it was found that the compound significantly scavenged free radicals, suggesting its utility in mitigating oxidative damage in cells .

Data Table: Biological Activities of this compound

Activity Effect Reference
Acetylcholinesterase InhibitionSignificant inhibition observed
Antioxidant ActivityEffective free radical scavenging
Antidepressant ActivityReduced immobility time in forced swim tests

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Butanone Positions) Molecular Weight (g/mol) Purity (%) Key Features
Target Compound 1: 4-Ethylpiperazine
2: 2-Methylphenoxy
Not specified N/A High lipophilicity, untested therapeutic use
2-Methyl AP-237 1: 2-Methyl-4-cinnamylpiperazine Not specified N/A Opioid receptor agonist; clandestine production
4-(4-Methylpiperazin-1-yl)butan-2-one 4: 4-Methylpiperazine 170.26 95.0 Lab reagent; simpler structure
Eutylone (bk-EBDB) 1: Benzodioxolyl
2: Ethylamino
263.34 N/A Stimulant; β-keto amphetamine analog

Key Observations

  • Butanone Substitutions: The 2-methylphenoxy group contrasts with 2-ethylamino (eutylone) or 4-cinnamyl (2-Methyl AP-237) groups. Phenoxy substituents may reduce polarity compared to amino groups, affecting solubility and metabolic stability .
  • Synthetic Accessibility: Unlike 2-Methyl AP-237, which requires cinnamyl incorporation, the target compound’s synthesis likely involves phenolic coupling, a more straightforward reaction .

Pharmacological and Regulatory Considerations

  • 4-(4-Methylpiperazin-1-yl)butan-2-one: Limited to laboratory use, highlighting the role of substituents in determining application .

Table 2: Pharmacological and Regulatory Profiles

Compound Name Primary Activity Regulatory Status
Target Compound Undetermined Not internationally controlled
2-Methyl AP-237 Opioid agonist Illicit; no medical use
Eutylone Stimulant Controlled in multiple nations
3-(4-Methylpiperazin-1-yl)benzoic acid Lab reagent Research-only

Q & A

Q. What are the established synthetic routes for 1-(4-Ethylpiperazin-1-yl)-2-(2-methylphenoxy)butan-1-one, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution and coupling reactions. Key steps include:

  • Step 1 : Formation of the piperazine-ethyl intermediate via alkylation of 4-ethylpiperazine with a halogenated precursor.
  • Step 2 : Coupling the intermediate with 2-(2-methylphenoxy)butan-1-one under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) to promote ether bond formation .
  • Critical Conditions : Temperature control (60–80°C), anhydrous conditions, and stoichiometric ratios to minimize byproducts. Purification via column chromatography or recrystallization ensures high purity .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, particularly the ethylpiperazine and phenoxy moieties.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemistry and bond angles, often using SHELX software for refinement .
  • HPLC : Assesses purity (>95% threshold for biological assays) .

Q. How is the compound’s crystal structure determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction is the gold standard. The SHELX suite (SHELXL/SHELXS) is widely used for small-molecule refinement due to its robustness in handling twinned data and high-resolution structures. Key parameters include:

  • Data Collection : Low-temperature (113 K) settings to minimize thermal motion.
  • Refinement : Iterative cycles using SHELXL to achieve R-factors <0.05 .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields or crystallographic data?

  • Yield Discrepancies : Optimize reaction stoichiometry (e.g., excess alkylating agent) or switch solvents (e.g., THF for better solubility). Monitor reaction progress via TLC .
  • Crystallographic Variations : Cross-validate using multiple software (e.g., OLEX2 vs. SHELX) and check for twinning or disorder in the crystal lattice. Re-refinement with updated parameters may resolve inconsistencies .

Q. What strategies are effective for improving the compound’s solubility and bioavailability in pharmacological studies?

  • Salt Formation : Hydrochloride salts enhance aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the butanone position.
  • Nanoformulation : Use liposomal encapsulation or cyclodextrin complexes to improve biodistribution .

Q. How does the compound interact with acetylcholinesterase, and what structural features drive its inhibitory activity?

Molecular docking studies (e.g., using AutoDock Vina) reveal that the ethylpiperazine group binds to the enzyme’s peripheral anionic site, while the phenoxy moiety occupies the catalytic triad. Key interactions include:

  • Hydrogen Bonding : Between the piperazine nitrogen and Glu198.
  • π-Stacking : The 2-methylphenoxy group aligns with Trp279. Mutagenesis studies confirm these residues are critical for inhibition .

Q. What in vitro and in vivo models are appropriate for evaluating neuropharmacological effects?

  • In Vitro : Primary neuronal cultures or SH-SY5Y cells for assessing neuroprotection against oxidative stress.
  • In Vivo : Rodent models (e.g., Morris water maze) for cognitive enhancement studies. Dose-response curves (1–10 mg/kg, i.p.) and pharmacokinetic profiling (T₁/₂, Cmax) are essential .

Q. How can researchers mitigate challenges in stereochemical control during synthesis?

  • Chiral Catalysts : Use asymmetric catalysis (e.g., BINAP-metal complexes) to enforce enantioselectivity at the butanone center.
  • Chromatographic Separation : Chiral HPLC columns (e.g., Chiralpak IA) resolve racemic mixtures. Confirm enantiopurity via circular dichroism (CD) spectroscopy .

Methodological Notes

  • Data Validation : Cross-reference crystallographic data with CCDC/PDB entries to ensure reproducibility .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) in coupling steps to reduce environmental impact .

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